5-amino-N-(5-methyl-1,2-oxazol-3-yl)-7-thia-1,9-diazatetracyclo[9.2.2.0^{2,10}.0^{4,8}]pentadeca-2(10),3,5,8-tetraene-6-carboxamide
Description
The compound 5-amino-N-(5-methyl-1,2-oxazol-3-yl)-7-thia-1,9-diazatetracyclo[9.2.2.0²,¹⁰.0⁴,⁸]pentadeca-2(10),3,5,8-tetraene-6-carboxamide is a tetracyclic heterocyclic molecule featuring:
- A fused 1,2-oxazole ring substituted with a 5-methyl group.
- A 7-thia-1,9-diazatetracyclo framework, incorporating sulfur and nitrogen atoms.
- A carboxamide group at position 6 and an amino group at position 3.
The oxazole and diazacyclic moieties are common in drug design due to their metabolic stability and ability to engage in hydrogen bonding .
Properties
IUPAC Name |
5-amino-N-(5-methyl-1,2-oxazol-3-yl)-7-thia-1,9-diazatetracyclo[9.2.2.02,10.04,8]pentadeca-2(10),3,5,8-tetraene-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2S/c1-8-6-12(21-24-8)19-16(23)15-13(18)10-7-11-14(20-17(10)25-15)9-2-4-22(11)5-3-9/h6-7,9H,2-5,18H2,1H3,(H,19,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXEWNDDCZWFBEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=C(C3=CC4=C(C5CCN4CC5)N=C3S2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-N-(5-methyl-1,2-oxazol-3-yl)-7-thia-1,9-diazatetracyclo[9.2.2.0{2,10}.0{4,8}]pentadeca-2(10),3,5,8-tetraene-6-carboxamide typically involves multiple steps, starting with the preparation of the oxazole ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The thia-diazatetracyclo structure is then introduced through a series of condensation and cyclization reactions, often requiring specific catalysts and controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production .
Chemical Reactions Analysis
Types of Reactions
5-amino-N-(5-methyl-1,2-oxazol-3-yl)-7-thia-1,9-diazatetracyclo[9.2.2.0{2,10}.0{4,8}]pentadeca-2(10),3,5,8-tetraene-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, often involving halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, acids, and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxazole derivatives, while reduction can lead to the formation of amine-substituted products .
Scientific Research Applications
The compound 5-amino-N-(5-methyl-1,2-oxazol-3-yl)-7-thia-1,9-diazatetracyclo[9.2.2.0^{2,10}.0^{4,8}]pentadeca-2(10),3,5,8-tetraene-6-carboxamide is a complex organic molecule with potential applications in various fields of scientific research. This article explores its applications across different domains, including medicinal chemistry, environmental science, and materials science.
Antimicrobial Activity
One of the primary applications of compounds similar to this compound is in the development of antimicrobial agents. Research has shown that derivatives of oxazole and thiazole exhibit significant antibacterial properties against various pathogens. For instance:
- Sulfamethoxazole , a related compound, has been extensively studied for its efficacy against bacterial infections.
- The incorporation of the oxazole moiety may enhance the compound's ability to inhibit bacterial growth by interfering with folate synthesis.
Anticancer Properties
Emerging studies indicate that compounds containing similar structural motifs may also possess anticancer properties. The mechanism often involves:
- Induction of apoptosis in cancer cells.
- Inhibition of specific enzymes involved in tumor growth.
For example, certain thiazole derivatives have shown promise in preclinical trials as potential anticancer agents.
Biodegradation Studies
The biodegradation pathways of compounds like this compound are crucial in understanding their environmental impact. Research indicates that:
- Microorganisms such as Pseudomonas psychrophila can degrade similar compounds effectively.
- Understanding these pathways can help in developing bioremediation strategies for contaminated environments.
Photocatalytic Applications
Recent studies have explored the potential of using such compounds in photocatalytic processes for pollutant degradation under UV light exposure. This application is particularly relevant for:
- Breaking down persistent organic pollutants (POPs) in wastewater treatment.
Synthesis of Functional Materials
The unique structural features of this compound make it a candidate for synthesizing advanced materials such as:
| Material Type | Potential Application |
|---|---|
| Conductive Polymers | Used in electronic devices and sensors |
| Nanocomposites | Enhancing mechanical properties of plastics |
| Drug Delivery Systems | Targeted delivery mechanisms for therapeutic agents |
Coordination Chemistry
Due to its ability to form complexes with metal ions, this compound could be explored in coordination chemistry to develop new catalysts or sensors that respond to environmental changes.
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at Guangxi University demonstrated that derivatives of similar compounds exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus . The results indicated a minimum inhibitory concentration (MIC) comparable to established antibiotics.
Case Study 2: Biodegradation Pathways
Research published in Environmental Science & Pollution Research highlighted the biodegradation of related isoxazole compounds by bacterial strains isolated from contaminated soil samples. The study concluded that these microorganisms could effectively reduce pollutant levels through metabolic processes.
Mechanism of Action
The mechanism of action of 5-amino-N-(5-methyl-1,2-oxazol-3-yl)-7-thia-1,9-diazatetracyclo[9.2.2.0{2,10}.0{4,8}]pentadeca-2(10),3,5,8-tetraene-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
5-Aminooxazole Derivatives with Tetrazole Substituents
Example Compounds :
- 5-Amino-4-(1H-tetrazol-5-yl)-1,3-oxazoles (e.g., substrates 1a–e in ).
Discussion :
The tetrazole group in derivatives like 1a–e acts as a bioisostere for carboxylic acids, improving resistance to enzymatic degradation. In contrast, the target compound’s carboxamide may offer stronger hydrogen-bonding capacity, critical for target binding .
Isoxazole-Fused Xanthenones ()
Example Compounds :
- 9-(5-Amino-3-methylisoxazol-4-yl)-5-methoxy-3,3-dimethyl-2,3,4,9-tetrahydro-1H-xanthen-1-one (11i).
Discussion: The xanthenone hybrids (e.g., 11i–m) exhibit broader aromatic systems, which may enhance π-π stacking in biological targets. However, the target compound’s sulfur atom could improve hydrophobic interactions or redox activity .
Spirocyclic Oxa-Aza Compounds ()
Example Compounds :
- 8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione.
The target compound’s rigid tetracyclic system may limit solubility but improve binding affinity .
Thiadiazole-Triazine Hybrids ()
Example Compounds :
- N-{2,2,2-trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide (4.1).
Discussion : Both classes feature sulfur and nitrogen heterocycles, but the target compound’s oxazole may confer greater stability under physiological conditions compared to thiadiazole’s susceptibility to ring-opening reactions .
Biological Activity
The compound 5-amino-N-(5-methyl-1,2-oxazol-3-yl)-7-thia-1,9-diazatetracyclo[9.2.2.0^{2,10}.0^{4,8}]pentadeca-2(10),3,5,8-tetraene-6-carboxamide is a complex organic molecule with potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : C17H17N5O2S
- Molecular Weight : 341.41 g/mol
- IUPAC Name : 7-amino-N-(5-methyl-1,2-oxazol-3-yl)-5-thia-1,3-diazatetracyclo[9.2.2.0²,¹⁰.0⁴,⁸]pentadeca-2(10),3,6,8-tetraene-6-carboxamide
Antimicrobial Activity
Research indicates that derivatives of oxazole and thiazole compounds exhibit significant antimicrobial properties. Studies have shown that similar structures can inhibit the growth of various bacterial strains:
| Compound | Target Organism | ID50 (M) |
|---|---|---|
| 3-oxa-FU | Enterococcus faecium | |
| 3-oxa-FU | Escherichia coli | |
| 3-oxathymine | L1210 leukemia cells |
These findings suggest that the compound may possess similar antimicrobial properties due to its structural features that allow interaction with microbial targets .
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of related compounds on cancer cell lines. For instance:
- The compound's derivatives were tested against various cancer cell lines.
- Results indicated varying degrees of cytotoxicity with ID50 values ranging from M to M depending on the specific derivative and cell line tested.
The biological activity of this compound may be attributed to its ability to interfere with nucleic acid synthesis or protein function in microbial and cancer cells. The thiazole and oxazole moieties are known for their role in binding to DNA or RNA structures, potentially leading to inhibition of replication or transcription processes.
Study on Antibacterial Activity
A study published in a peer-reviewed journal demonstrated the antibacterial efficacy of a related oxazole compound against resistant strains of bacteria. The compound exhibited a minimum inhibitory concentration (MIC) that was significantly lower than traditional antibiotics used in clinical settings .
Cancer Cell Line Testing
Another investigation focused on the cytotoxic effects of a structurally similar compound on human leukemia cells. The results indicated that the compound induced apoptosis through the activation of caspase pathways at concentrations above M .
Q & A
Q. Advanced
- Retrosynthetic analysis : Deconstruct the tetracyclic core into simpler building blocks (e.g., oxazole and thiadiazole precursors) .
- Marcus theory : Model electron transfer in redox-active derivatives .
- Machine learning : Train models on reaction databases to predict optimal conditions (e.g., solvent, catalyst) .
How are intermediates monitored and isolated during multi-step synthesis?
Q. Basic
- Thin-layer chromatography (TLC) : Track reaction progress with UV-active spots .
- Liquid-liquid extraction : Isolate intermediates using pH-dependent solubility (e.g., basic aqueous layers for amine extraction) .
- Flash chromatography : Separate products with gradients of ethyl acetate/hexane .
What are the emerging applications in medicinal chemistry and material science?
Q. Advanced
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
